molecular formula C12H12ClNO B2423955 N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide CAS No. 2411180-46-4

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide

Cat. No. B2423955
CAS RN: 2411180-46-4
M. Wt: 221.68
InChI Key: XHOAHZXQDVAFMI-MVWJERBFSA-N
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Description

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide can induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been found to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide. One direction is to further investigate its mechanism of action and identify potential targets for its use as a therapeutic agent. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, research can be conducted to optimize its synthesis method and improve its efficacy and safety.

Synthesis Methods

The synthesis of N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with 1,2,3,4-tetrahydrocyclopropa[c]indene in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit significant biological activity against certain types of cancer cells and has also shown potential as a neuroprotective agent.

properties

IUPAC Name

N-[(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c13-6-10(15)14-12-9-5-7-3-1-2-4-8(7)11(9)12/h1-4,9,11-12H,5-6H2,(H,14,15)/t9-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOAHZXQDVAFMI-MVWJERBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2NC(=O)CCl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2NC(=O)CCl)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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